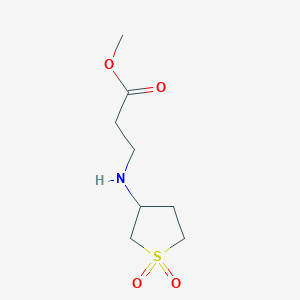
4-(2-ethylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide
説明
4-(2-ethylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide, also known as EBC-46, is a natural compound extracted from the fruit of the Blushwood tree, which is native to the rainforests of Australia. EBC-46 has gained attention in the scientific community due to its potential use as an anticancer agent.
科学的研究の応用
4-(2-ethylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide has been extensively studied for its potential use as an anticancer agent. In preclinical studies, this compound has been shown to induce tumor cell death in a variety of cancer types, including melanoma, breast cancer, and prostate cancer. This compound has also been shown to have a synergistic effect with chemotherapy drugs, making it a potential candidate for combination therapy.
作用機序
The mechanism of action of 4-(2-ethylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide is not fully understood. However, it is believed that this compound induces cell death in cancer cells by disrupting the microtubule network, which is responsible for cell division. This compound also activates the immune system, leading to an immune response against the tumor.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues. In preclinical studies, this compound has been shown to induce tumor cell death without causing significant damage to normal tissues. This compound has also been shown to have anti-inflammatory effects, which may contribute to its anticancer activity.
実験室実験の利点と制限
One of the advantages of using 4-(2-ethylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide in lab experiments is its ability to induce tumor cell death in a variety of cancer types. This compound also has minimal toxicity in normal cells and tissues, making it a safer alternative to traditional chemotherapy drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of 4-(2-ethylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide. One potential direction is the development of more efficient synthesis methods to obtain larger quantities of this compound. Another direction is the investigation of the synergistic effects of this compound with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in clinical settings.
Conclusion:
In conclusion, this compound is a natural compound with potential use as an anticancer agent. Its ability to induce tumor cell death in a variety of cancer types and its minimal toxicity in normal cells and tissues make it a promising candidate for further research. However, more studies are needed to fully understand the mechanism of action of this compound and its potential use in clinical settings.
合成法
The synthesis of 4-(2-ethylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide involves the extraction of the compound from the fruit of the Blushwood tree. The extraction process involves the use of a solvent such as ethanol or methanol to dissolve the compound from the fruit. The extracted compound is then purified using various chromatography techniques to obtain a pure form of this compound.
特性
IUPAC Name |
4-(2-ethylbutanoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-13(4-2)16(21)14-8-15(19-11-14)17(22)20-10-12-6-5-7-18-9-12/h5-9,11,13,19H,3-4,10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBJOFMHFOKPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330710 | |
| Record name | 4-(2-ethylbutanoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820664 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
439112-11-5 | |
| Record name | 4-(2-ethylbutanoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




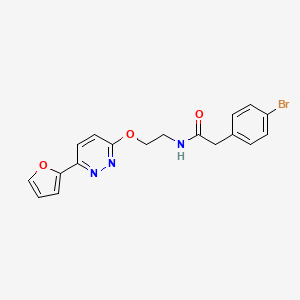
![2-(2,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid](/img/structure/B2901504.png)
![Methyl 1-[(2-phenoxyphenyl)carbonyl]piperidine-4-carboxylate](/img/structure/B2901506.png)
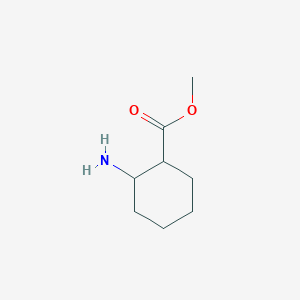
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine](/img/structure/B2901511.png)
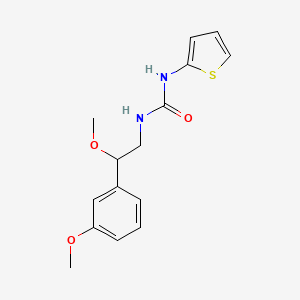
![3-[[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2901513.png)
![1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2901514.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octane-1-carboxylic acid](/img/structure/B2901519.png)
![2-[(2-Chlorothieno[3,2-d]pyrimidin-6-yl)sulfonylamino]-N-ethylpropanamide](/img/structure/B2901521.png)
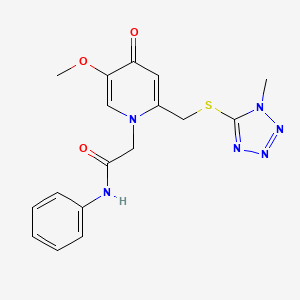
![3-[(4-Tert-butylphenoxy)methyl]benzoic acid](/img/structure/B2901524.png)
